![molecular formula C14H18O2 B14180929 6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene CAS No. 921942-83-8](/img/structure/B14180929.png)
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of 6-methoxy-1-methylindene with propan-2-yl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to promote the reaction, and the use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The indene ring can be reduced to form a dihydroindene derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-methoxy-1-methyl-7-[(propan-2-yl)oxy]-1,2-dihydroindene.
Substitution: Formation of halogenated derivatives such as 6-methoxy-1-methyl-7-[(propan-2-yl)oxy]-2-bromoindene.
Applications De Recherche Scientifique
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1-methylindene: Lacks the propan-2-yloxy substituent, which may affect its reactivity and applications.
1-Methyl-7-[(propan-2-yl)oxy]indene: Lacks the methoxy group, potentially altering its chemical properties.
6-Methoxy-1-methyl-7-[(ethoxy)oxy]indene: Contains an ethoxy group instead of a propan-2-yloxy group, which may influence its solubility and reactivity.
Uniqueness
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene is unique due to the specific combination of substituents on the indene core. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
921942-83-8 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
6-methoxy-1-methyl-7-propan-2-yloxy-1H-indene |
InChI |
InChI=1S/C14H18O2/c1-9(2)16-14-12(15-4)8-7-11-6-5-10(3)13(11)14/h5-10H,1-4H3 |
Clé InChI |
XBWSGIQOOZZXTF-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC2=C1C(=C(C=C2)OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
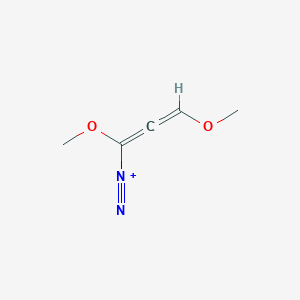
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)

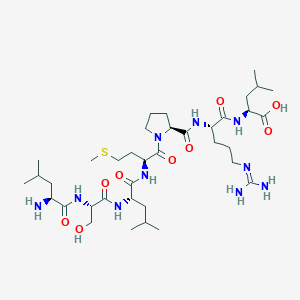

![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
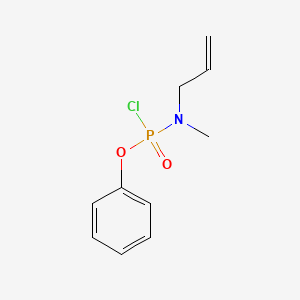

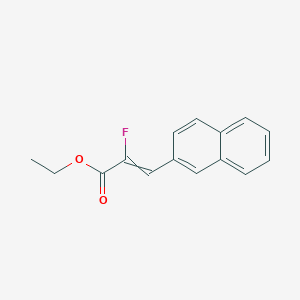
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
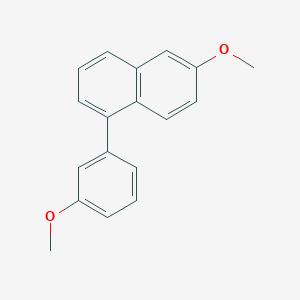
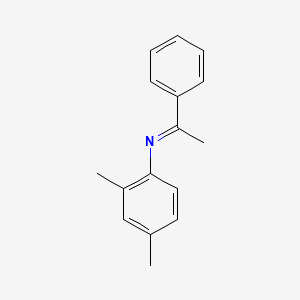
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
